

Application Notes & Protocols: Quantitative Analysis Using Alizarin Yellow R Spectrophotometry

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Compound of Interest

Compound Name: *Alizarin Yellow A*

Cat. No.: *B075506*

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Audience: Researchers, scientists, and drug development professionals.

Introduction

Alizarin Yellow R, an azo dye, serves as a versatile chromogenic reagent in spectrophotometric analysis.^[1] Its utility stems from its ability to form colored complexes with various metal ions and its pH-dependent color changes.^{[1][2]} These properties make it a valuable tool for quantitative analysis in diverse fields, including environmental monitoring, pharmaceutical analysis, and industrial quality control.^[3] This document provides detailed protocols for the application of Alizarin Yellow R in the spectrophotometric quantification of metal ions.

Principle of Method

The fundamental principle behind the use of Alizarin Yellow R in quantitative analysis is its reaction with specific analytes (e.g., metal ions) to form a colored complex. The intensity of the color, which is directly proportional to the concentration of the analyte, is measured using a spectrophotometer at the wavelength of maximum absorbance (λ_{max}). According to the Beer-Lambert law, the absorbance of the solution is linearly related to the concentration of the colored species. This relationship allows for the construction of a calibration curve from which the concentration of the analyte in an unknown sample can be determined.

Key Applications

The primary application of Alizarin Yellow R in quantitative spectrophotometry is the determination of metal ions. It forms stable and colored complexes with a variety of metal ions, enabling their sensitive and selective quantification.[\[4\]](#)

Quantitative Data Summary

The following tables summarize the key quantitative parameters for the spectrophotometric determination of various metal ions using Alizarin Yellow R.

Table 1: Spectrophotometric Determination of Aluminum (Al³⁺)

Parameter	Value	Reference
Wavelength (λ_{max})	422 nm	[5] [6]
Optimal pH	2.0	[5] [6]
Molar Absorptivity	$1.1 \times 10^4 \text{ L mol}^{-1} \text{ cm}^{-1}$	[5] [6]
Linear Range	0.4 - 2.0 $\mu\text{g/mL}$	[6]
Detection Limit	1.4 ng/mL	[6]
Medium	50% (v/v) ethanol-water	[5]

Table 2: Spectrophotometric Determination of Iron (Fe³⁺)

Parameter	Value	Reference
Wavelength (λ_{max})	416 nm (derivative)	[5]
Optimal pH	2.0	[5]
Medium	50% (v/v) ethanol-water	[5]

Table 3: Spectrophotometric Determination of Copper (Cu²⁺)

Parameter	Value	Reference
Wavelength (λ_{max})	445 nm	[6]
Optimal pH	6.2	[6]
Molar Absorptivity	$1.1 \times 10^4 \text{ L mol}^{-1} \text{ cm}^{-1}$	[6]
Linear Range	1.9 - 3.6 $\mu\text{g/mL}$	[6]
Detection Limit	0.015 $\mu\text{g/mL}$	[6]
Medium	50% (v/v) ethanol-water	[6]

Experimental Protocols

Protocol 1: General Protocol for Spectrophotometric Analysis

This protocol outlines the general steps for quantitative analysis using Alizarin Yellow R.

1. Preparation of Reagents:

- Alizarin Yellow R Stock Solution ($1 \times 10^{-3} \text{ M}$): Dissolve the appropriate amount of Alizarin Yellow R sodium salt in 50% (v/v) ethanol-water to prepare the stock solution.
- Analyte Standard Stock Solution: Prepare a stock solution of the metal ion of interest (e.g., Al^{3+} , Fe^{3+} , Cu^{2+}) of a known concentration (e.g., 100 $\mu\text{g/mL}$) in deionized water.
- Buffer Solution: Prepare a buffer solution to maintain the optimal pH for the complexation reaction (e.g., acetate buffer for pH 4, HClO_4 for pH 2.0).[5][7]

2. Preparation of Standard Solutions for Calibration Curve:

- Prepare a series of standard solutions by diluting the analyte standard stock solution with deionized water to achieve a range of concentrations that encompass the expected concentration of the sample.

3. Sample Preparation:

- Dissolve the sample in an appropriate solvent. If necessary, perform acid digestion for solid samples to bring the metal ions into solution.
- Adjust the pH of the sample solution to the optimal pH for the analysis.

4. Colorimetric Reaction:

- In a set of volumetric flasks, add a known volume of each standard solution and the sample solution.
- Add a fixed volume of the Alizarin Yellow R solution to each flask.
- Add the buffer solution to maintain the pH.
- Dilute to the final volume with deionized water or the appropriate solvent mixture (e.g., 50% ethanol-water).[5]
- Allow the solutions to stand for a specified time to ensure complete complex formation.[4]

5. Spectrophotometric Measurement:

- Set the spectrophotometer to the wavelength of maximum absorbance (λ_{max}) for the analyte-Alizarin Yellow R complex.
- Use a reagent blank (containing all reagents except the analyte) to zero the spectrophotometer.[5]
- Measure the absorbance of each standard solution and the sample solution.

6. Data Analysis:

- Plot a calibration curve of absorbance versus the concentration of the standard solutions.
- Determine the concentration of the analyte in the sample solution by interpolating its absorbance on the calibration curve.

Protocol 2: Simultaneous Determination of Aluminum (Al^{3+}) and Iron (Fe^{3+}) using First-Derivative Spectrophotometry

This protocol is adapted for the simultaneous analysis of Al^{3+} and Fe^{3+} in a mixture.[5]

1. Reagent Preparation:

- Prepare a 1×10^{-3} M solution of Alizarin Yellow R (AYR) in 50% (v/v) ethanol.[5]
- Prepare standard stock solutions of Al(III) and Fe(III).

2. Sample and Standard Preparation:

- Transfer an aliquot of the sample solution containing up to 2.7 $\mu\text{g/mL}$ of Al(III) and 11.1 $\mu\text{g/mL}$ of Fe(III) into a 25 mL calibrated flask.[5]
- Prepare a series of mixed standard solutions with varying concentrations of Al(III) and Fe(III).

- Add 5 mL of the 1×10^{-3} M AYR solution.[5]
- Adjust the pH to 2.0 with dilute HClO_4 .[5]
- Dilute to the mark with a final 50% (v/v) ethanol content.[5]

3. Spectrophotometric Measurement:

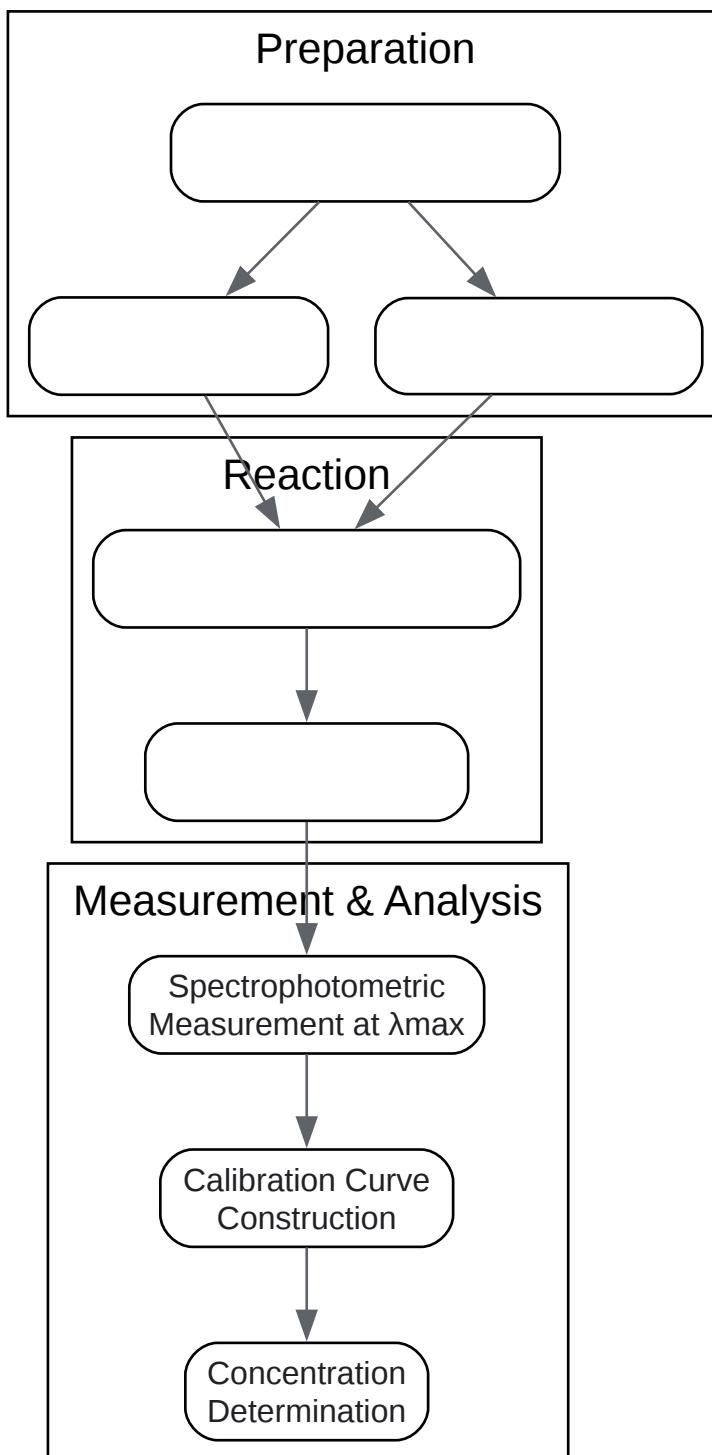
- Record the first-derivative spectrum from 350 nm to 700 nm against a reagent blank.[5]
- Measure the absolute value of the first derivative at 422 nm (zero-crossing point for the Fe(III) complex) to determine Al(III) .[5]
- Measure the absolute value of the first derivative at 416 nm (zero-crossing point for the Al(III) complex) to determine Fe(III) .[5]

4. Data Analysis:

- Construct separate calibration curves for Al(III) and Fe(III) by plotting the derivative absorbance values against their respective concentrations.
- Determine the concentrations of Al(III) and Fe(III) in the sample from their respective calibration curves.

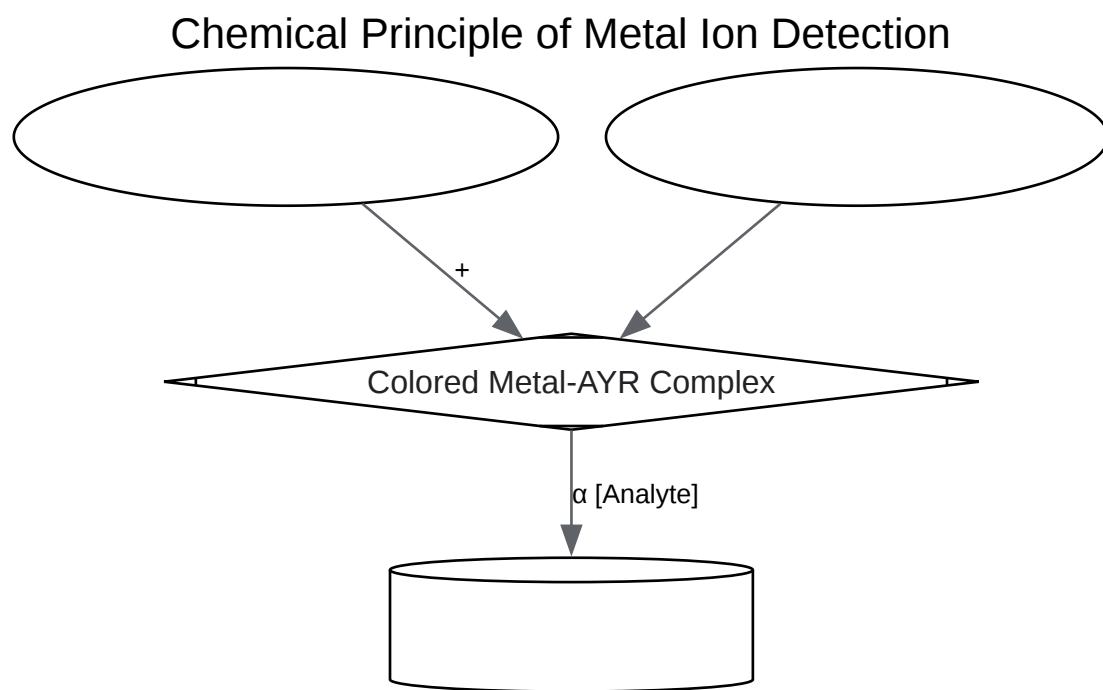
Visualizations

Workflow for Spectrophotometric Analysis



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Caption: General workflow for quantitative analysis using Alizarin Yellow R spectrophotometry.



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Caption: Logical relationship in the formation and detection of the metal-Alizarin Yellow R complex.

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